molecular formula C19H17ClN2O3S B298542 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B298542
M. Wt: 388.9 g/mol
InChI Key: FSMIYYKWAHGNHG-RZZJTRJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, also known as CHT-10, is a novel synthetic compound with potential applications in the field of cancer research. This compound has been shown to exhibit promising antitumor activity in preclinical studies, making it a potential candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one may target multiple signaling pathways involved in cancer cell growth and survival. This includes the inhibition of the Akt/mTOR pathway, which is known to play a key role in cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory and antioxidant effects. It has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is its ability to inhibit the growth of a variety of cancer cell lines, making it a potential candidate for the treatment of multiple types of cancer. However, one limitation of 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is the lack of clinical data available on its safety and efficacy in humans.

Future Directions

There are several potential future directions for the development of 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one as a therapeutic agent. One potential direction is the investigation of 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Another potential direction is the development of 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one as a targeted therapy, which would allow for more precise targeting of cancer cells while minimizing damage to healthy cells.
In conclusion, 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a novel synthetic compound with potential applications in the field of cancer research. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, the promising preclinical data suggests that 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one may be a valuable addition to the arsenal of anti-cancer agents currently available.

Synthesis Methods

The synthesis of 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the condensation of 2-aminothiazolidin-4-one with 5-chloro-2-hydroxybenzaldehyde and 4-methoxyaniline in the presence of acetic acid. The resulting product is then purified using recrystallization techniques to obtain pure 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one.

Scientific Research Applications

5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2O3S/c1-3-22-18(24)17(11-12-10-13(20)4-9-16(12)23)26-19(22)21-14-5-7-15(25-2)8-6-14/h4-11,23H,3H2,1-2H3/b17-11-,21-19?

InChI Key

FSMIYYKWAHGNHG-RZZJTRJGSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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